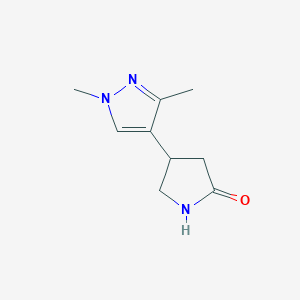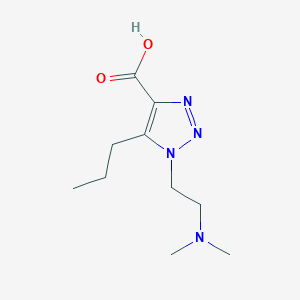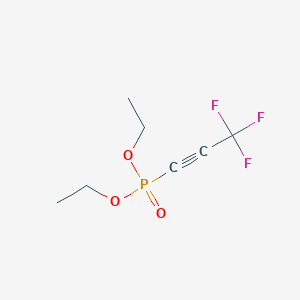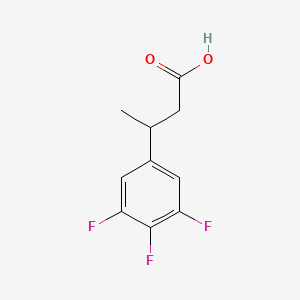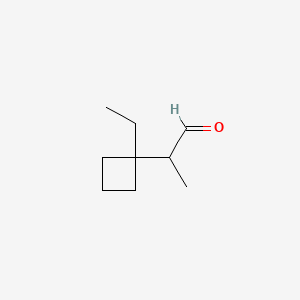
2-(1-Ethylcyclobutyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylcyclobutyl)propanal is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclobutane ring substituted with an ethyl group and a propanal group, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Ethylcyclobutyl)propanal can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethyl ketone with ethylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol, which is then oxidized to yield the aldehyde. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclobutylmethyl ketone followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation step, while oxidizing agents like pyridinium chlorochromate (PCC) are employed for the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylcyclobutyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group on the cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
Oxidation: 2-(1-Ethylcyclobutyl)propanoic acid
Reduction: 2-(1-Ethylcyclobutyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
2-(1-Ethylcyclobutyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylcyclobutyl)propanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The cyclobutane ring may also participate in ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
2-(1-Ethylcyclobutyl)propanal can be compared with other cycloalkane derivatives such as cyclopentylpropanal and cyclohexylpropanal. These compounds share similar ring structures but differ in the size of the ring and the nature of the substituents. The unique combination of the cyclobutane ring and the ethyl group in this compound gives it distinct chemical properties and reactivity compared to its analogs.
List of Similar Compounds
- Cyclopentylpropanal
- Cyclohexylpropanal
- 2-(1-Methylcyclobutyl)propanal
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2-(1-ethylcyclobutyl)propanal |
InChI |
InChI=1S/C9H16O/c1-3-9(5-4-6-9)8(2)7-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
RFGPPGWXXSXUSL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC1)C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)
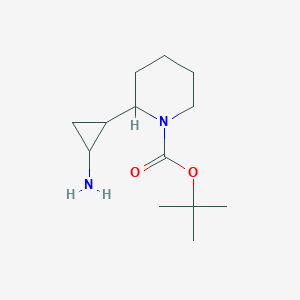
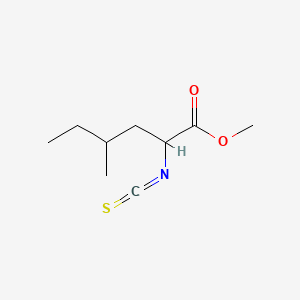
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
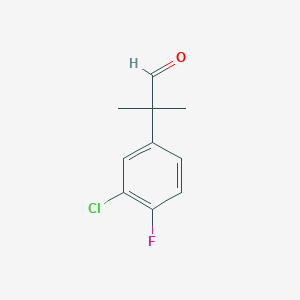
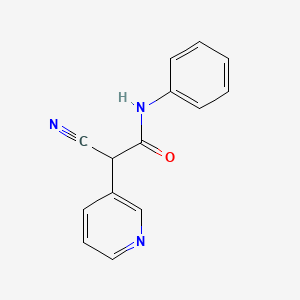
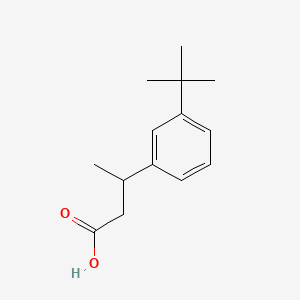
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
